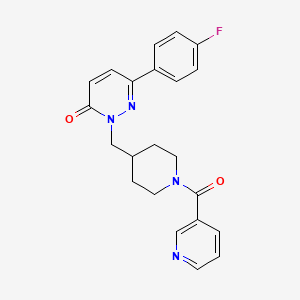
6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H21FN4O2 and its molecular weight is 392.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
COX-2 Inhibition and Anti-inflammatory Activity
6-(4-Fluorophenyl)-2-((1-Nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one is related to a class of compounds known as vicinally disubstituted pyridazinones. These compounds, specifically ABT-963, have demonstrated potent and selective inhibition of the COX-2 enzyme, leading to significant anti-inflammatory effects. ABT-963 has shown excellent selectivity, improved aqueous solubility, high oral anti-inflammatory potency, and gastric safety in animal models. Its COX-2 inhibitory activity has been utilized in reducing prostaglandin E2 production, edema, nociception, and significant reduction in bone loss and soft tissue destruction. These properties indicate its potential application in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).
Alzheimer's Disease Research
A compound structurally similar to this compound, specifically [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP, has been used in Alzheimer's disease research as an amyloid imaging ligand. These ligands are crucial for measuring amyloid in vivo in the brain of patients with Alzheimer's disease. The PET amyloid imaging technique, using such ligands, is a breakthrough in understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain. This technique plays a vital role in early detection of Alzheimer's disease and is essential in evaluating new anti-amyloid therapies (Nordberg, 2007).
Optoelectronic Material Development
Compounds with structural similarities to this compound, particularly those containing pyrimidine and quinazoline fragments, have been extensively researched for their applications in developing optoelectronic materials. These compounds are of great value for creating novel materials due to their luminescent and electroluminescent properties. Incorporation of such molecular fragments into π-extended conjugated systems has shown significant promise in fabricating materials for organic light-emitting diodes, white OLEDs, and highly efficient red phosphorescent organic light-emitting diodes. Furthermore, these compounds have potential applications as colorimetric pH sensors and in non-linear optical materials (Lipunova et al., 2018).
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-19-5-3-17(4-6-19)20-7-8-21(28)27(25-20)15-16-9-12-26(13-10-16)22(29)18-2-1-11-24-14-18/h1-8,11,14,16H,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGJWDHTGAEXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B3005570.png)
![2-(methylsulfanyl)-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3005571.png)
![(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B3005572.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B3005573.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/no-structure.png)

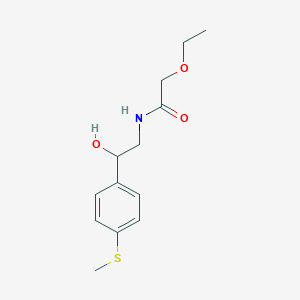
![methyl 4-[2-(2-hydroxyethyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3005580.png)
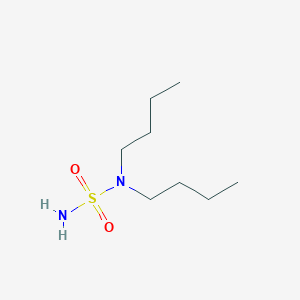
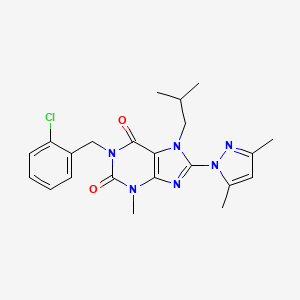
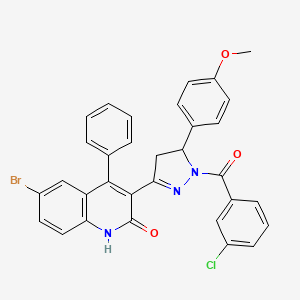
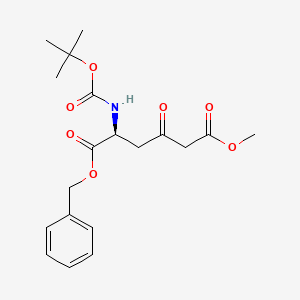

![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)
